molecular formula C13H21N5O7S B611936 Zidebactam CAS No. 1436861-97-0

Zidebactam

カタログ番号 B611936
CAS番号: 1436861-97-0
分子量: 391.4
InChIキー: YCZPXRQPDCXTIO-BBBLOLIVSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Zidebactam is a novel drug under investigation in clinical trials . It is classified as a small molecule and is also known by the name WCK 5107 . This compound belongs to the class of organic compounds known as alpha amino acid amides .


Synthesis Analysis

The stereoselective synthesis of Zidebactam involves the preparation of a stable sodium salt . The chiral side chain, N-Boc-®-(-)-piperidinecarboxylic acid ethyl ester, is obtained through chiral splitting .


Molecular Structure Analysis

Zidebactam has a molecular formula of C13H21N5O7S and an average molecular weight of 391.4 . It is a bicyclo-acyl hydrazide non-β-lactam β-lactamase inhibitor .


Chemical Reactions Analysis

Zidebactam has been subjected to various chemical reactions. It has shown degradation in acidic, basic, and oxidative conditions . Four impurities and three degradation products were identified using LC–MS/MS .


Physical And Chemical Properties Analysis

Zidebactam is a solid compound . It has a solubility of 250 mg/mL in DMSO and 50 mg/mL in water .

科学的研究の応用

  • Zidebactam has been identified as a potent "β-lactam enhancer" against Pseudomonas aeruginosa, including multidrug-resistant metallo-β-lactamase-producing strains. It shows specific PBP2 inhibition and does not inhibit VIM-2 metallo-β-lactamase. This makes it a promising approach to treat multidrug-resistant P. aeruginosa infections, bypassing the need for metallo-β-lactamase inhibition (Moyá et al., 2017).

  • In combination with cefepime (WCK 5222), zidebactam demonstrates potent activities against Enterobacteriaceae and P. aeruginosa producing various clinically relevant β-lactamases, including extended-spectrum β-lactamases (ESBLs), KPCs, AmpC, and metallo-β-lactamases (MBLs), offering treatment options for infections with limited alternatives (Sader et al., 2017).

  • A Phase 1 study of zidebactam in healthy subjects demonstrated its safety and tolerability. This study provided vital information for further clinical development of zidebactam in treating serious Gram-negative bacterial infections (Bhatia et al., 2016).

  • The identification of monomethyl sulfate and sulfate impurities in zidebactam has been conducted using LC-MS, highlighting the importance of rigorous quality control and impurity profiling in the development of new drugs (Ahirrao et al., 2019).

  • Zidebactam and WCK 5153, another β-lactam enhancer, show potent in vitro and in vivo activity against multidrug-resistant Klebsiella pneumoniae, including strains producing metallo-β-lactamases. This indicates their potential as effective treatments for infections caused by these highly resistant pathogens (Moyá et al., 2019).

  • A study comparing cefepime-zidebactam with other antibacterial agents against Gram-negative bacteria causing pneumonia in US hospitals found that cefepime-zidebactam had potent in vitro activity against these pathogens, suggesting its potential as a therapeutic option for difficult-to-treat infections (Sader et al., 2019).

Safety And Hazards

Zidebactam should be handled with care. It is recommended to use safety goggles with side-shields, protective gloves, and impervious clothing when handling Zidebactam . The product should be kept away from drains, water courses, or the soil .

特性

IUPAC Name

[(2S,5R)-7-oxo-2-[[[(3R)-piperidine-3-carbonyl]amino]carbamoyl]-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5O7S/c19-11(8-2-1-5-14-6-8)15-16-12(20)10-4-3-9-7-17(10)13(21)18(9)25-26(22,23)24/h8-10,14H,1-7H2,(H,15,19)(H,16,20)(H,22,23,24)/t8-,9-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCZPXRQPDCXTIO-BBBLOLIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)NNC(=O)C2CCC3CN2C(=O)N3OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CNC1)C(=O)NNC(=O)[C@@H]2CC[C@@H]3CN2C(=O)N3OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Zidebactam

CAS RN

1436861-97-0
Record name Zidebactam [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1436861970
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zidebactam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13090
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ZIDEBACTAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YPM97423DB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。